1-Chloro-1-(4-(difluoromethoxy)-2-(trifluoromethylthio)phenyl)propan-2-one
Description
This compound (CAS: 1805866-69-6) is a fluorinated aromatic ketone derivative with the molecular formula C₁₁H₈ClF₅O₂S and a molecular weight of 334.69 g/mol . Its structure features a propan-2-one backbone substituted with a chlorine atom and a phenyl ring bearing 4-(difluoromethoxy) and 2-(trifluoromethylthio) groups.
Properties
Molecular Formula |
C11H8ClF5O2S |
|---|---|
Molecular Weight |
334.69 g/mol |
IUPAC Name |
1-chloro-1-[4-(difluoromethoxy)-2-(trifluoromethylsulfanyl)phenyl]propan-2-one |
InChI |
InChI=1S/C11H8ClF5O2S/c1-5(18)9(12)7-3-2-6(19-10(13)14)4-8(7)20-11(15,16)17/h2-4,9-10H,1H3 |
InChI Key |
VGQNVXKCVNWBIU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=C(C=C(C=C1)OC(F)F)SC(F)(F)F)Cl |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically involves multi-step organic reactions that incorporate the following key transformations:
- Introduction of the difluoromethoxy (-OCF2H) and trifluoromethylthio (-SCF3) groups onto the phenyl ring.
- Formation of the propan-2-one (acetyl) moiety.
- Chlorination at the alpha position of the ketone to yield the 1-chloro substituent.
The synthetic route requires careful control of reaction conditions such as temperature, solvent, and atmosphere (often inert nitrogen atmosphere) to prevent side reactions and optimize yield.
Stepwise Preparation
Functionalization of the Phenyl Ring:
- Starting from a suitably substituted phenyl precursor, the difluoromethoxy group is introduced via nucleophilic substitution or O-difluoromethylation reactions.
- The trifluoromethylthio group is typically introduced through electrophilic trifluoromethylthiolation reagents or via substitution reactions using trifluoromethylthiolating agents.
Formation of the Propan-2-one Backbone:
- The acetyl group is introduced by Friedel-Crafts acylation or via coupling reactions using acetyl chloride or equivalent reagents.
- Alternatively, ketone formation can be achieved by oxidation of the corresponding secondary alcohol.
-
- The alpha position of the ketone is chlorinated using reagents such as thionyl chloride (SOCl2), phosphorus pentachloride (PCl5), or N-chlorosuccinimide (NCS).
- This step is critical to introduce the 1-chloro substituent on the propan-2-one moiety.
Representative Synthetic Route Example
| Step | Reaction Type | Reagents/Conditions | Purpose |
|---|---|---|---|
| 1 | Electrophilic substitution | Trifluoromethylthiolating agent, base | Introduce -SCF3 group on phenyl ring |
| 2 | O-Difluoromethylation | Difluoromethylating agent, catalyst | Introduce -OCF2H group |
| 3 | Friedel-Crafts acylation | Acetyl chloride, Lewis acid catalyst (AlCl3) | Attach propan-2-one moiety |
| 4 | Alpha-chlorination | N-Chlorosuccinimide or SOCl2, inert atmosphere | Introduce chloro substituent at alpha position |
Reaction Monitoring and Purification
- Thin-layer chromatography (TLC) is commonly employed to monitor reaction progress.
- Purification techniques include column chromatography and recrystallization to obtain high-purity product.
- Reactions are often performed under inert atmosphere (nitrogen or argon) to avoid moisture and oxidative degradation.
Analytical Data and Characterization
| Property | Typical Value / Method |
|---|---|
| Molecular Formula | C11H9ClF5OS (approximate, considering substituents) |
| Molecular Weight | ~344.5 g/mol |
| Melting Point | Dependent on purity, typically 50–70 °C |
| NMR Spectroscopy | ^1H, ^13C, ^19F NMR confirm fluorinated groups and ketone |
| Mass Spectrometry | Confirms molecular ion peak |
| Infrared Spectroscopy | Characteristic C=O stretch (~1700 cm^-1), C–Cl, and C–F bands |
| Elemental Analysis | Consistent with calculated C, H, Cl, F, O, S content |
Summary Table of Preparation Methods
| Preparation Aspect | Description | Notes |
|---|---|---|
| Phenyl ring fluorination | Electrophilic trifluoromethylthiolation and O-difluoromethylation | Requires specialized reagents and catalysts |
| Propan-2-one formation | Friedel-Crafts acylation or oxidation of secondary alcohol | Lewis acid catalysts like AlCl3 commonly used |
| Alpha-chlorination | Use of N-chlorosuccinimide or thionyl chloride | Performed under inert atmosphere for selectivity |
| Reaction monitoring | TLC, NMR, MS | Essential for optimizing reaction conditions |
| Purification | Column chromatography, recrystallization | Ensures high purity for research applications |
Chemical Reactions Analysis
1-Chloro-1-(4-(difluoromethoxy)-2-(trifluoromethylthio)phenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles. Common reagents and conditions used in these reactions depend on the desired products and the specific functional groups involved.
Scientific Research Applications
This compound has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical agent or a precursor to active pharmaceutical ingredients.
Industry: It can be used in the development of new materials or as a reagent in industrial chemical processes.
Mechanism of Action
The mechanism of action of 1-Chloro-1-(4-(difluoromethoxy)-2-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with specific molecular targets. These interactions can lead to various biochemical pathways being activated or inhibited, depending on the context of its use. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Varied Substituents
The following table summarizes key structural analogues and their distinguishing features:
Key Observations:
Fluorination Impact : The target compound’s trifluoromethylthio (-SCF₃) and difluoromethoxy (-OCF₂H) groups enhance its electronegativity and lipophilicity compared to analogues with methylthio (-SCH₃) or methoxy (-OCH₃) groups .
Substituent Position: Positional isomerism (e.g., 2- vs.
Hydrogen Bonding : Compounds with hydroxyl groups (e.g., 4-hydroxyphenyl derivatives) exhibit hydrogen-bonding capacity, which is absent in the fully fluorinated target compound .
Spectroscopic and Crystallographic Data
- NMR Trends: Fluorinated compounds (e.g., target compound) exhibit distinct ¹⁹F NMR shifts, whereas non-fluorinated analogues (e.g., 4-hydroxyphenyl derivatives) show characteristic ¹H NMR peaks for aromatic protons and hydroxyl groups .
- Crystallography : Related hydrazinylidene derivatives (e.g., ) demonstrate planar geometries stabilized by intramolecular hydrogen bonds. The target compound’s trifluoromethylthio group may induce steric hindrance, affecting crystal packing .
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